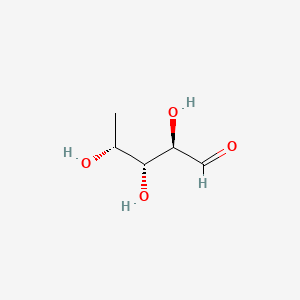

5-Deoxy-D-ribose

Description

5'-Deoxyribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Properties of 5-Deoxy-D-ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribose, a deoxypentose sugar, is a vital carbohydrate derivative with significant implications in medicinal chemistry and drug development. Its structural similarity to D-ribose, a fundamental component of nucleic acids, renders it a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its notable role in the mechanism of action of the widely used chemotherapeutic agent, capecitabine. Detailed experimental protocols for its synthesis and structured data tables for its properties are presented to facilitate research and development in this area.

Introduction

This compound is a monosaccharide in which the hydroxyl group at the C5 position of D-ribose is replaced by a hydrogen atom. This seemingly minor modification has profound effects on its chemical reactivity and biological function. While not as ubiquitous in nature as its parent sugar, this compound serves as a crucial intermediate in the synthesis of modified nucleosides and other therapeutic agents. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and target specificity. A prime example of its application is in the structure of capecitabine, an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissues. This guide will delve into the synthetic pathways to access this compound, detail its key properties, and elucidate its role in the context of cancer therapy.

Physicochemical Properties

The physical and chemical properties of this compound and its common synthetic intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, are summarized in the tables below. These data are essential for the handling, characterization, and application of these compounds in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄ | [1][2] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| Appearance | Viscous liquid | |

| Storage Temperature | -20°C | |

| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | |

| CAS Number | 13039-75-3 |

Table 2: Physicochemical Properties of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₇ | |

| Molecular Weight | 260.24 g/mol | |

| Appearance | White powder | |

| Melting Point | 63-64°C | |

| Solubility | Sparingly soluble in water; readily soluble in ethanol, acetone, and chloroform | |

| CAS Number | 62211-93-2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available D-ribose. A common strategy involves the protection of the hydroxyl groups, selective activation of the 5-hydroxyl group, deoxygenation, and subsequent deprotection. The synthesis of the key intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a well-established route, from which this compound can be obtained by deacetylation.

Synthetic Workflow

The overall synthetic scheme from D-ribose to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound from D-ribose.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Protocol 1: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This procedure involves four main steps: protection of D-ribose, activation of the 5-hydroxyl group, reductive deoxygenation, and finally hydrolysis and acetylation.

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

-

Suspend D-ribose and SnCl₂·2H₂O in acetone and methanol.

-

Add a catalytic amount of concentrated H₂SO₄ and heat the mixture.

-

After the reaction is complete (monitored by TLC), filter the mixture.

-

Neutralize the filtrate with NaHCO₃ solution and filter again.

-

Evaporate the organic solvents and extract the aqueous solution with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the protected ribose derivative.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

-

Dissolve the product from Step 1 in dichloromethane.

-

Add triethylamine and then p-toluenesulfonyl chloride.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and evaporate to obtain the tosylated product.

Step 3: Preparation of Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside

-

Dissolve the tosylated compound from Step 2 in dimethyl sulfoxide (DMSO).

-

Add sodium borohydride (NaBH₄) and heat the mixture.

-

After the reaction, cool the mixture and pour it into a dilute acetic acid solution.

-

Extract the product with an organic solvent, wash, dry, and evaporate to yield the 5-deoxy intermediate.

Step 4: Preparation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

-

Hydrolyze the product from Step 3 using dilute sulfuric acid.

-

After hydrolysis, neutralize the solution and evaporate the solvent.

-

Perform acetylation of the crude this compound using acetic anhydride in pyridine.

-

Work up the reaction mixture to isolate the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Protocol 2: Deacetylation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (Zemplén Deacetylation)

This protocol describes the final step to obtain this compound.

-

Dissolve the acetylated compound in dry methanol under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution in methanol.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Neutralize the reaction mixture by adding an ion-exchange resin (H⁺ form) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain pure this compound.

Biological Significance: Role in Capecitabine Metabolism

This compound is a critical structural component of the oral fluoropyrimidine carbamate, capecitabine. Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active anticancer agent, 5-fluorouracil (5-FU). This metabolic activation pathway is designed to selectively generate 5-FU at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.

The enzymatic cascade is as follows:

-

In the liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).

-

In the liver and tumor tissues: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).

-

In tumor tissues: Thymidine phosphorylase, an enzyme often overexpressed in tumors, converts 5'-DFUR to the active drug, 5-fluorouracil.

The this compound moiety is essential for this targeted delivery mechanism.

Capecitabine Activation Pathway

The metabolic conversion of capecitabine to 5-fluorouracil is illustrated in the following diagram.

Caption: Metabolic activation of capecitabine to 5-fluorouracil.

Conclusion

This compound is a carbohydrate of significant interest due to its role as a synthetic precursor for various therapeutic agents. This guide has provided a detailed overview of its synthesis, starting from D-ribose, and has tabulated its key physicochemical properties. The provided experimental protocols offer a practical foundation for its laboratory preparation. Furthermore, the elucidation of its crucial role in the tumor-targeted activation of the prodrug capecitabine highlights its importance in modern drug design and cancer therapy. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and oncology.

References

The Unseen Pathway: A Technical Guide to the Biological Role of 5-Deoxy-D-ribose in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Deoxy-D-ribose, a seemingly obscure pentose sugar, plays a crucial and multifaceted role in bacterial metabolism, detoxification, and potentially in niche adaptation. Arising primarily as a toxic byproduct of radical S-adenosylmethionine (SAM) enzyme activity, bacteria have evolved sophisticated salvage and catabolic pathways to not only neutralize this compound but also to utilize it as a valuable carbon source. This technical guide provides an in-depth exploration of the synthesis, metabolism, and biological significance of this compound in the bacterial kingdom. We present a comprehensive overview of the key metabolic pathways, quantitative data on enzyme kinetics, detailed experimental protocols for core research methodologies, and visual representations of the underlying biochemical and logical relationships. This document is intended to serve as a critical resource for researchers in microbiology, biochemistry, and drug development, offering insights that could inform the discovery of novel antimicrobial targets and biocatalytic applications.

Introduction: The Origin and Significance of this compound

Radical S-adenosyl-L-methionine (SAM) enzymes are ubiquitous across all domains of life, catalyzing a vast array of essential biochemical reactions. A common feature of these enzymes is the generation of a highly reactive 5'-deoxyadenosyl radical, which, upon abstracting a hydrogen atom from a substrate, produces 5'-deoxyadenosine (dAdo) as a byproduct.[1] The accumulation of dAdo can be toxic to bacterial cells, potentially inhibiting the very radical SAM enzymes that produce it. Consequently, bacteria have developed mechanisms to process dAdo, a key step of which is its conversion to this compound or its phosphorylated form, this compound-1-phosphate.[1] This positions this compound as a central, albeit often overlooked, metabolite at the crossroads of primary metabolism and cellular detoxification. Understanding the pathways that govern its fate is therefore critical for a complete picture of bacterial physiology.

Metabolic Fates of this compound: Salvage and Catabolism

Bacteria employ at least two distinct pathways to metabolize this compound: a salvage pathway involving phosphorylation and aldol cleavage, and an oxidative catabolic pathway.

The this compound Salvage Pathway

A widespread strategy for this compound metabolism in bacteria is a three-step salvage pathway that converts it into central metabolic intermediates.[1] This pathway is particularly well-characterized in Bacillus thuringiensis.

The key enzymatic steps are:

-

Phosphorylation: this compound is first phosphorylated at the C1 position by a specific kinase, 5-deoxyribose kinase (DrdK), to yield this compound-1-phosphate (dR1P).

-

Isomerization: dR1P is then isomerized to 5-deoxyribulose-1-phosphate (dRu1P) by the enzyme 5-deoxyribose-1-phosphate isomerase (DrdI).

-

Aldol Cleavage: Finally, dRu1P is cleaved by 5-deoxyribulose-1-phosphate aldolase (DrdA) into dihydroxyacetone phosphate (DHAP) and acetaldehyde.[1] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.

The genes encoding these three enzymes are often found clustered in bacterial genomes, suggesting a coordinated functional unit.[1]

References

An In-depth Technical Guide to the 5-Deoxy-D-ribose Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribose, a byproduct of radical S-adenosylmethionine (SAM) enzyme activity, has long been considered a metabolic dead-end. However, recent discoveries have unveiled a dedicated salvage pathway in bacteria responsible for its catabolism, challenging previous assumptions and opening new avenues for research. This technical guide provides a comprehensive analysis of the known this compound metabolic pathway, detailing its enzymatic steps, potential physiological significance, and relevant experimental methodologies. While a dedicated pathway in eukaryotes remains to be elucidated, this document explores potential homologous enzymatic activities. This guide is intended to be a foundational resource for researchers in metabolism, enzymology, and drug development, providing the necessary theoretical and practical information to investigate this emerging area of biochemistry.

Introduction

Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. While 2-deoxy-D-ribose is a well-known component of DNA, other deoxy sugars, such as this compound, have been less studied. This compound is primarily formed from the breakdown of 5'-deoxyadenosine, a toxic byproduct generated by the activity of radical S-adenosylmethionine (SAM) enzymes, which are ubiquitous across all domains of life.[1] The accumulation of 5'-deoxyadenosine can be inhibitory to these essential enzymes, necessitating a mechanism for its removal and detoxification.[2]

Recent research has identified a specific salvage pathway in bacteria that channels this compound into central metabolism, converting a potentially toxic byproduct into useful metabolites.[3] This discovery has significant implications for understanding bacterial metabolism and may present novel targets for antimicrobial drug development. The existence and nature of a similar pathway in eukaryotes are currently unknown, representing a key area for future investigation.

This guide will provide a detailed overview of the bacterial this compound salvage pathway, including the enzymes involved and their mechanisms. It will also discuss the broader context of deoxy sugar metabolism and present experimental protocols that can be adapted to study this pathway.

The Bacterial this compound Salvage Pathway

In bacteria, a three-step enzymatic pathway has been identified that converts this compound into intermediates of central metabolism. This pathway involves the sequential action of a kinase, an isomerase, and an aldolase, encoded by a gene cluster often referred to as the drd (deoxyribose disposal) operon.[3][4]

The overall transformation is as follows:

This compound → this compound-1-phosphate → 5-Deoxy-D-ribulose-1-phosphate → Dihydroxyacetone phosphate + Acetaldehyde

These final products, dihydroxyacetone phosphate and acetaldehyde, can then enter glycolysis and the citric acid cycle, respectively, for energy production or biosynthetic purposes.

Enzymatic Steps and Key Enzymes

The salvage of this compound is initiated by its phosphorylation, followed by isomerization and an aldol cleavage.

Step 1: Phosphorylation

The first committed step is the phosphorylation of this compound at the C1 position, catalyzed by 5-Deoxyribose Kinase (DrdK) . This reaction requires ATP as the phosphate donor.

-

Enzyme: 5-Deoxyribose Kinase (DrdK)

-

Reaction: this compound + ATP → this compound-1-phosphate + ADP

Step 2: Isomerization

The resulting this compound-1-phosphate is then isomerized to 5-deoxy-D-ribulose-1-phosphate by 5-Deoxyribose-1-phosphate Isomerase (DrdI) . This conversion of an aldose to a ketose is a critical step to prepare the molecule for the subsequent aldol cleavage.

-

Enzyme: 5-Deoxyribose-1-phosphate Isomerase (DrdI)

-

Reaction: this compound-1-phosphate ⇌ 5-Deoxy-D-ribulose-1-phosphate

Step 3: Aldol Cleavage

The final step is the cleavage of 5-deoxy-D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde, a reaction catalyzed by 5-Deoxyribulose-1-phosphate Aldolase (DrdA) . This is a class II aldolase that is notably dependent on manganese for its activity.

-

Enzyme: 5-Deoxyribulose-1-phosphate Aldolase (DrdA)

-

Reaction: 5-Deoxy-D-ribulose-1-phosphate ⇌ Dihydroxyacetone phosphate + Acetaldehyde

Quantitative Data

Currently, detailed kinetic parameters for the enzymes of the this compound salvage pathway are not extensively documented in the literature. The following table summarizes the available information.

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Organism | Reference |

| 5-Deoxyribulose-1-phosphate Aldolase (DrdA) | 5-Deoxyribulose-1-phosphate | - | - | - | Bacillus thuringiensis | |

| 5-Deoxyribose Kinase (DrdK) | This compound | - | - | - | Bacillus thuringiensis | |

| 5-Deoxyribose-1-phosphate Isomerase (DrdI) | This compound-1-phosphate | - | - | - | Bacillus thuringiensis |

Data for Km and kcat are not yet available in published literature and represent a significant knowledge gap.

Pathway Visualization

The following diagram illustrates the flow of metabolites through the bacterial this compound salvage pathway.

Eukaryotic Metabolism of this compound

A dedicated metabolic pathway for this compound has not yet been identified in eukaryotes. The search for eukaryotic homologs of the bacterial drd enzymes has not yielded definitive candidates, suggesting that if such a pathway exists, it may involve enzymes with different evolutionary origins or that the metabolism of this compound is handled by promiscuous activities of other enzymes.

One area of investigation is the potential involvement of enzymes from the well-established base excision repair (BER) pathway. Some DNA polymerases, such as human DNA polymerase γ and ι, possess 5'-deoxyribose-5-phosphate lyase activity, which is involved in removing the deoxyribose phosphate residue from the 5' end of a DNA strand break. It is conceivable that these or other lyases could have promiscuous activity towards free this compound or its phosphorylated form, although this remains speculative.

Physiological and Pathological Significance

The primary physiological role of the this compound salvage pathway in bacteria is likely the detoxification of 5'-deoxyadenosine, a byproduct of radical SAM enzymes. By salvaging the 5-deoxyribose moiety, bacteria can prevent the toxic accumulation of this byproduct and recycle the carbon for energy and biosynthesis.

In the context of drug development, the enzymes of this pathway could represent novel targets for antimicrobial agents. Inhibiting this pathway could lead to the accumulation of toxic 5'-deoxyadenosine, thereby impairing the function of essential radical SAM enzymes and inhibiting bacterial growth.

In humans, while the metabolic fate of this compound is unclear, some studies have suggested potential biological activities. For instance, 5-deoxy-D-xylose, a structurally similar compound, has been shown to have anti-inflammatory properties. Further research is needed to determine if this compound has similar or other physiological effects.

Experimental Protocols

Detailed, validated protocols for studying the this compound metabolic pathway are still under development. However, established methods for studying other sugar metabolic pathways can be adapted.

Enzyme Assays

5.1.1. 5-Deoxyribose Kinase (DrdK) Assay

A coupled spectrophotometric assay can be used to measure the kinase activity by monitoring the consumption of ATP or the production of ADP. A common method is to couple the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

-

Principle: The ADP produced by the kinase is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

5 mM MgCl₂

-

1 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

10 units/mL Pyruvate Kinase

-

20 units/mL Lactate Dehydrogenase

-

Varying concentrations of this compound

-

ATP (to initiate the reaction)

-

Purified DrdK enzyme

-

-

Procedure:

-

Combine all reagents except ATP and the enzyme in a cuvette and incubate at the desired temperature.

-

Add the DrdK enzyme and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

5.1.2. 5-Deoxyribulose-1-phosphate Aldolase (DrdA) Assay

The activity of the aldolase can be measured in the reverse direction by monitoring the condensation of dihydroxyacetone phosphate (DHAP) and acetaldehyde. A more direct assay for the forward reaction involves coupling the production of DHAP to the oxidation of NADH via glycerol-3-phosphate dehydrogenase.

-

Principle: The DHAP produced by the aldolase is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the oxidation of NADH.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM HEPES, pH 7.0)

-

0.2 mM NADH

-

10 units/mL Glycerol-3-phosphate Dehydrogenase

-

Varying concentrations of 5-deoxy-D-ribulose-1-phosphate (substrate)

-

Purified DrdA enzyme

-

-

Procedure:

-

Combine all reagents except the enzyme in a cuvette.

-

Initiate the reaction by adding the DrdA enzyme.

-

Monitor the decrease in absorbance at 340 nm.

-

Metabolomic Analysis

To identify and quantify this compound and its phosphorylated intermediates in biological samples, mass spectrometry-based metabolomics is the method of choice.

-

Sample Preparation:

-

Quench metabolism rapidly (e.g., with liquid nitrogen).

-

Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Centrifuge to remove cell debris.

-

Dry the supernatant and resuspend in a suitable solvent for analysis.

-

-

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive and specific detection and quantification of polar metabolites like sugar phosphates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the sugars to make them volatile but can provide excellent separation and identification.

-

-

Workflow Visualization:

Metabolic Flux Analysis

Stable isotope tracing can be employed to determine the flux through the this compound metabolic pathway. By providing cells with a labeled precursor (e.g., ¹³C-labeled this compound), the incorporation of the label into downstream metabolites can be tracked over time using mass spectrometry.

-

Principle: The rate of appearance of the isotopic label in the pathway intermediates and end-products provides a quantitative measure of the metabolic flux.

-

Procedure:

-

Culture cells in a medium containing the stable isotope-labeled substrate.

-

Collect samples at various time points.

-

Perform metabolomic analysis to measure the isotopic enrichment in the metabolites of interest.

-

Use metabolic modeling software to calculate the flux rates.

-

Conclusion and Future Directions

The discovery of a bacterial salvage pathway for this compound has transformed our understanding of this once-neglected metabolite. This three-enzyme pathway provides an elegant solution for detoxifying a harmful byproduct of radical SAM enzyme activity and recycling its carbon framework. For researchers, this opens up a new area of metabolic investigation with potential applications in antibacterial drug discovery.

Significant knowledge gaps remain. The kinetic properties of the DrdK, DrdI, and DrdA enzymes need to be thoroughly characterized. The prevalence and diversity of this pathway across different bacterial species should be explored. Most importantly, the question of whether a similar or analogous pathway exists in eukaryotes is a critical area for future research. The development of specific and robust experimental protocols will be essential to address these questions and to fully elucidate the role of this compound in biology. This technical guide serves as a starting point for these exciting future investigations.

References

The Dawn of Deoxy Sugars: A Technical Chronicle of Discovery and Chemical History

For Immediate Release

This in-depth technical guide delves into the pivotal discoveries and historical evolution of deoxy sugars, a class of carbohydrates fundamental to life's very code. From the foundational work on sugar chemistry to the groundbreaking identification of deoxyribose in nucleic acids, this paper traces the scientific journey that unlocked our understanding of these essential molecules. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the key milestones, experimental methodologies, and the brilliant minds that paved the way for modern molecular biology.

A Legacy Etched in Sugar: The Early Pioneers

The story of deoxy sugars is intrinsically linked to the broader history of carbohydrate chemistry. In the late 19th century, the German chemist Emil Fischer laid the groundwork with his monumental work on the structure and synthesis of sugars. Fischer's development of the phenylhydrazine reaction to form crystalline osazone derivatives was a crucial tool for the characterization and differentiation of various sugars.[1][2][3][4][5] This technique allowed for the systematic study of sugar stereochemistry and provided the analytical rigor necessary for future discoveries in the field.

While not directly focused on deoxy sugars in his early work, Fischer's meticulous experimental approach and his establishment of the fundamental principles of sugar chemistry were indispensable for those who followed. His work on the synthesis of glucose and other monosaccharides provided the chemical language and the experimental paradigms that would be adapted for the study of their deoxy counterparts.

The Discovery of Deoxyribose: Unraveling the Backbone of Life

The seminal moment in the history of deoxy sugars arrived in 1929 when Russian-American biochemist Phoebus Levene , working at the Rockefeller Institute for Medical Research, identified a novel sugar component within nucleic acids isolated from the thymus gland. This sugar, which he named deoxyribose , was distinguished from the already known ribose (discovered by Levene in 1909) by the absence of a hydroxyl group at the 2-position of the pentose ring.

Levene's discovery was the culmination of years of painstaking work on the chemical composition of nucleic acids. He correctly identified the three fundamental components of what would later be known as deoxyribonucleic acid (DNA): the deoxyribose sugar, a phosphate group, and the four nitrogenous bases (adenine, guanine, cytosine, and thymine). In a 1935 paper with R.S. Tipson, Levene further elucidated the structure of the DNA backbone, correctly proposing the phosphodiester linkages between the 3' and 5' carbons of adjacent deoxyribose units.

Although Levene is also remembered for his incorrect "tetranucleotide hypothesis," which proposed a simple, repeating four-nucleotide structure for DNA, his fundamental contributions to identifying its chemical constituents, including deoxyribose, were paramount. His work provided the essential chemical foundation upon which Watson and Crick would later build their revolutionary double helix model.

Beyond Deoxyribose: A Diverse Family of Deoxy Sugars

While deoxyribose holds a central place in the history of deoxy sugars due to its role in DNA, it is but one member of a large and diverse family of these modified carbohydrates. Other naturally occurring deoxy sugars, such as L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), were also discovered and characterized during this formative period of organic chemistry. These sugars are found in a variety of natural products, including plant glycosides and bacterial cell walls, where they play crucial biological roles.

The synthesis of these and other deoxy sugars presented significant challenges to early organic chemists. The development of methods for the selective deoxygenation of sugar molecules was a major focus of research. Early approaches often involved the use of glycosyl halides and reactions like the Koenigs-Knorr reaction to form glycosidic bonds.

Key Experimental Protocols: A Glimpse into the Past

Recreating the precise experimental conditions of these early discoveries is a challenge, as laboratory practices and reporting standards have evolved significantly. However, based on historical accounts and original publications, we can outline the general methodologies employed.

Table 1: Historical Experimental Protocols for Deoxy Sugar Research

| Experiment | Investigator(s) | General Protocol |

| Osazone Formation for Sugar Characterization | Emil Fischer | 1. A solution of the sugar was heated with an excess of phenylhydrazine in a weakly acidic solution (e.g., acetic acid). 2. The resulting crystalline osazone derivative was isolated by filtration. 3. The melting point and crystalline structure of the osazone were determined and compared to known standards to identify or differentiate the sugar. |

| Isolation and Identification of Deoxyribose | Phoebus Levene | 1. Nucleic acids were isolated from biological sources (e.g., thymus gland). 2. The nucleic acids were subjected to hydrolysis (e.g., using acid or enzymes) to break them down into their constituent components. 3. The resulting mixture was fractionated to separate the sugar component from the phosphate and nitrogenous bases. 4. The isolated sugar was then subjected to chemical analysis, including elemental analysis and comparison of its properties to known sugars, to determine its structure as a deoxy-pentose. |

| Quantitative Analysis of Reducing Sugars (Fehling's Test) | Hermann von Fehling | 1. A standard solution of the reducing sugar was prepared. 2. A known volume of Fehling's solution (an alkaline solution of copper(II) sulfate and potassium sodium tartrate) was heated to boiling. 3. The sugar solution was titrated into the boiling Fehling's solution until the blue color of the copper(II) ions disappeared, and a red precipitate of copper(I) oxide formed. 4. The volume of the sugar solution required to reduce the copper(II) ions was used to calculate the concentration of the reducing sugar. |

Signaling Pathways and Biological Significance

While the initial focus of deoxy sugar research was on their structure and chemical properties, it is now understood that these molecules are involved in a wide array of biological processes, including cell signaling. The metabolic pathways of deoxy sugars like L-fucose and L-rhamnose in bacteria are well-characterized and provide insights into their roles in cell wall biosynthesis and interactions with the environment.

References

Enzymatic Formation of 5-Deoxy-D-ribose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic pathways involved in the formation and metabolism of 5-deoxy-D-ribose and its derivatives. While a direct, dedicated biosynthetic pathway for this compound is not prominently documented, this guide elucidates two key enzymatic systems where 5-deoxyribose moieties are generated and processed. The first is a catabolic pathway in extraintestinal pathogenic Escherichia coli (ExPEC) known as the Dihydroxyacetone Phosphate (DHAP) shunt, which processes 5'-deoxyadenosine to this compound. The second is a specialized biosynthetic pathway in the marine bacterium Salinispora tropica for the production of salinosporamide A, which involves the enzymatic modification of a 5-chloro-5-deoxy-D-ribose intermediate. This document details the enzymes, their catalytic mechanisms, available kinetic data, and relevant experimental protocols. Diagrams of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of these biochemical processes.

Introduction

This compound is a deoxy sugar where the hydroxyl group at the C5 position is replaced by a hydrogen atom. Unlike its well-studied counterpart, 2-deoxy-D-ribose, the building block of deoxyribonucleic acid (DNA), the enzymatic routes to this compound are less characterized. However, its occurrence as a metabolic intermediate in certain bacteria points to specific enzymatic machinery for its synthesis and degradation. This guide focuses on two such pathways, providing a technical overview for researchers interested in carbohydrate enzymology, metabolic engineering, and drug discovery.

The Dihydroxyacetone Phosphate (DHAP) Shunt in Escherichia coli

In certain strains of extraintestinal pathogenic E. coli, a metabolic pathway known as the DHAP shunt enables the utilization of 5'-deoxynucleosides as a carbon source. This pathway is particularly relevant to the formation and subsequent catabolism of this compound.

Pathway Overview

The DHAP shunt begins with the cleavage of 5'-deoxyadenosine (5dAdo), a byproduct of S-adenosyl-L-methionine (SAM) metabolism, into adenine and this compound (5dR). The 5dR is then phosphorylated, isomerized, and finally cleaved into central metabolic intermediates.

Enzymes of the DHAP Shunt

The catabolism of this compound in this pathway is carried out by a series of three key enzymes following its formation by a nucleosidase.

| Enzyme | EC Number | Function | Substrate(s) | Product(s) |

| Pfs (MTA/SAH Nucleosidase) | 3.2.2.9 | Cleavage of the glycosidic bond in 5'-deoxynucleosides. | 5'-Deoxyadenosine, H₂O | Adenine, this compound |

| MtnK (5-Deoxyribose Kinase) | 2.7.1.100 | Phosphorylation of this compound. | This compound, ATP | This compound-1-phosphate, ADP |

| MtnA (Isomerase) | 5.3.1.23 | Isomerization of this compound-1-phosphate. | This compound-1-phosphate | 5-Deoxy-D-ribulose-1-phosphate |

| Ald2 (Aldolase) | 4.1.2.62 | Cleavage of 5-deoxy-D-ribulose-1-phosphate. | 5-Deoxy-D-ribulose-1-phosphate | Dihydroxyacetone phosphate, Acetaldehyde |

Table 1: Key enzymes in the formation and metabolism of this compound via the DHAP shunt in E. coli.

Quantitative Data

Kinetic data for the enzymes of the DHAP shunt with respect to 5-deoxyribose and its derivatives are limited. However, a study has shown the kinetic preference of MtnK.

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) |

| MtnK | This compound | N/A | N/A | 6.3 x 105 |

| 5-Methylthio-D-ribose | N/A | N/A | 0.6 x 105 |

Table 2: Kinetic parameters for E. coli MtnK.[1] N/A: Data not available in the cited literature.

Experimental Protocols

This is a coupled spectrophotometric assay. The production of ADP by the kinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Principle:

-

This compound + ATP --(MtnK)--> this compound-1-P + ADP

-

ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

-

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl

-

This compound stock solution

-

ATP stock solution

-

PEP stock solution

-

NADH stock solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified MtnK enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding a fixed concentration of MtnK.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

-

The Salinosporamide A Biosynthetic Pathway in Salinispora tropica

The marine bacterium Salinispora tropica produces salinosporamide A, a potent proteasome inhibitor. The biosynthesis of this natural product involves a pathway that utilizes a 5-chloro-5-deoxy-D-ribose intermediate.

Pathway Overview

A key step in the formation of the chloroethylmalonyl-CoA extender unit for the salinosporamide A polyketide synthase is the oxidation of 5-chloro-5-deoxy-D-ribose. This reaction is catalyzed by the NAD+-dependent dehydrogenase, SalM.

SalM Enzyme Characteristics

SalM is a short-chain dehydrogenase/reductase that exhibits activity towards several pentose and tetrose sugars.

| Enzyme | EC Number | Function | Substrate(s) | Product |

| SalM | N/A | Oxidation of the anomeric carbon of 5-chloro-5-deoxy-D-ribose. | 5-Chloro-5-deoxy-D-ribose, NAD+ | 5-Chloro-5-deoxy-D-ribono-γ-lactone, NADH, H+ |

Table 3: Characteristics of the SalM enzyme from S. tropica. N/A: Not yet assigned.

Quantitative Data

The kinetic parameters of SalM have been determined for its primary substrate and other accepted sugars.[2]

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| 5-Chloro-5-deoxy-D-ribose | 0.017 ± 0.003 | 1.8 ± 0.04 |

| D-Ribose | 18.5 ± 1.7 | 1.4 ± 0.06 |

| D-Erythrose | 2.5 ± 0.4 | 0.9 ± 0.04 |

Table 4: Kinetic parameters for the SalM dehydrogenase.[2]

Experimental Protocols

This is a direct spectrophotometric assay that monitors the production of NADH.

-

Principle: The enzymatic reaction produces NADH, which has a characteristic absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂

-

5-Chloro-5-deoxy-D-ribose stock solution

-

NAD+ stock solution

-

Purified SalM enzyme

-

-

Procedure:

-

In a UV-transparent cuvette or microplate well, prepare a reaction mixture containing assay buffer and NAD+.

-

Add varying concentrations of 5-chloro-5-deoxy-D-ribose.

-

Initiate the reaction by adding a fixed concentration of SalM.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.

-

Conclusion

The enzymatic formation of this compound is not governed by a single, universal pathway but rather appears in specific metabolic contexts. In ExPEC, it is a transient intermediate in the catabolism of 5'-deoxynucleosides, where it is rapidly phosphorylated and channeled into central metabolism. In S. tropica, a chlorinated derivative of this compound serves as a precursor in a secondary metabolic pathway. The characterization of the enzymes from these pathways, such as the MtnK kinase and the SalM dehydrogenase, provides valuable insights into the biocatalytic potential for modifying the C5 position of ribose. Further research into the prevalence of these pathways and the detailed kinetic and structural analysis of the involved enzymes will undoubtedly open new avenues for metabolic engineering and the development of novel therapeutics.

References

- 1. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 5-Deoxy-D-ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-ribose is a deoxypentose sugar, a derivative of the naturally occurring D-ribose, where the hydroxyl group at the 5-position is replaced by a hydrogen atom.[1] This seemingly minor structural modification has significant implications for its chemical properties and biological relevance. Its primary role in the biopharmaceutical industry is as a key chiral building block in the synthesis of various nucleoside analogues, most notably the anticancer prodrug capecitabine.[2][3] This guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, spectroscopic data, and its role in synthetic pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₄ | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | |

| CAS Number | 13039-75-3 | |

| Appearance | White solid | |

| Solubility | Soluble in water |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.

¹H NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

In aqueous solution, deoxyribose exists as a mixture of α- and β-furanose and pyranose anomers. This results in a complex ¹H NMR spectrum with multiple signals for each proton. The following table provides predicted ¹H NMR data for the major anomers of the related 2-Deoxy-D-ribose. The absence of a hydroxymethyl group at the 5-position in this compound would result in a methyl signal (a doublet) and the absence of the characteristic H5' and H5'' signals.

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-1' (α-furanose) | 5.30 | t | 6.6 |

| H-1' (β-furanose) | 5.25 | t | 6.4 |

| H-2'α,β | 1.80-2.01 | m | |

| H-3'α,β | 3.93-4.12 | m | |

| H-4'α,β | 3.86-3.96 | m | |

| H-5'α,β | 3.60-3.78 | m | |

| OH | 4.8 | s (suppressed) |

Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.

¹³C NMR Spectroscopy (Reference Data for 2-Deoxy-D-ribose in D₂O)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The table below shows the expected chemical shifts for the carbons of 2-Deoxy-D-ribose. For this compound, the C5 signal would be shifted significantly upfield to the typical methyl carbon region (around 15-25 ppm).

| Carbon | Chemical Shift (ppm) |

| C1' (α-furanose) | 97.4 |

| C1' (β-furanose) | 97.1 |

| C2' | ~40 |

| C3' | ~72 |

| C4' | ~87 |

| C5' | ~63 |

Note: This is reference data for 2-Deoxy-D-ribose and should be used for comparative purposes only.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum of the related D-ribose shows characteristic fragmentation patterns involving the loss of water and formaldehyde units. A similar pattern would be expected for this compound, with a molecular ion peak [M]+ at m/z 134.

Expected Fragmentation for this compound:

| m/z | Possible Fragment |

| 134 | [C₅H₁₀O₄]⁺ (Molecular Ion) |

| 116 | [M - H₂O]⁺ |

| 104 | [M - CH₂O]⁺ |

| 86 | [M - H₂O - CH₂O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a deoxy sugar like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Solvent suppression techniques (e.g., presaturation) should be used if residual protonated solvent signals are present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

A general procedure for the analysis of a carbohydrate such as this compound by mass spectrometry is outlined below:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent compatible with the ionization technique (e.g., methanol/water for ESI).

-

Ionization:

-

Electrospray Ionization (ESI): Introduce the sample solution into the ESI source. This soft ionization technique is suitable for observing the molecular ion.

-

Electron Ionization (EI): Introduce the sample (often after derivatization to increase volatility) into the EI source. This higher-energy technique will induce fragmentation, providing structural information.

-

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) and relative abundance of the ions.

Role in Synthesis and Biological Pathways

Synthesis of Capecitabine

This compound is a crucial intermediate in the synthesis of capecitabine, an orally administered chemotherapeutic agent. The synthesis involves several key steps, starting from the protection of the hydroxyl groups of a this compound derivative, followed by coupling with 5-fluorocytosine and subsequent modifications.

Pentose Phosphate Pathway

This compound is derived from D-ribose, a central molecule in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for generating NADPH and the precursors for nucleotide biosynthesis. D-ribose-5-phosphate, an intermediate of the PPP, is the direct precursor to D-ribose.

References

- 1. "Enhancing MS(n) mass spectrometry strategy for carbohydrate analysis: " by Jun Xue, Roger A. Laine et al. [repository.lsu.edu]

- 2. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 3. Synthesis of Capecitabine with 1,2,3-Triacetyl-5-deoxy-D-ribose_Chemicalbook [chemicalbook.com]

Physicochemical Properties of 5-Deoxy-D-ribose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-ribose, a deoxypentose sugar, serves as a crucial building block in the synthesis of various medicinal compounds, including antiviral and anticancer agents.[1][2] Structurally, it is a derivative of D-ribose where the hydroxyl group at the 5-position is replaced by a hydrogen atom. This modification significantly influences its chemical and biological properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic salvage pathway in bacteria.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and biological studies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₄ | [1][3] |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | Yellow to dark orange thick oily matter or viscous liquid. | |

| Boiling Point | 294.5 ± 19.0 °C (at 760 mmHg) | |

| Density | 1.314 ± 0.06 g/cm³ | |

| Solubility | Sparingly soluble in water and methanol. | |

| pKa | 12.63 ± 0.20 | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the successful application of this compound in research and development. The following sections detail the standard methodologies for measuring key properties.

Determination of Melting Point

The melting point of a solid is a measure of its purity. For crystalline solids, a sharp melting range is indicative of high purity. However, this compound is often described as a viscous liquid or oily matter, which may preclude a sharp melting point determination. Should a solid form be obtained, the following capillary method is standard.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The following protocol outlines a method for determining the solubility of a sugar like this compound in a given solvent.

Methodology:

-

Solvent Preparation: A known volume of the solvent (e.g., 100 mL of water or methanol) is placed in a flask.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent.

-

Equilibration: The mixture is stirred or agitated at a constant temperature until saturation is reached. This can be facilitated by gentle heating and subsequent cooling to the desired temperature to ensure equilibrium.

-

Measurement: The concentration of the dissolved solute is determined. For an unsaturated solution, more solute is added until a saturated solution is formed (i.e., solid remains undissolved). The total mass of the dissolved solute is then recorded. For quantitative analysis, techniques like gravimetry (after solvent evaporation) or chromatography can be used.

Biological Role and Metabolism

This compound is a byproduct of radical S-adenosylmethionine (SAM) enzymes. In some bacteria, a specific salvage pathway exists to metabolize this compound, preventing its accumulation and recycling it into central metabolism.

Bacterial this compound Salvage Pathway

The salvage of 5-deoxyribose in bacteria involves a three-step enzymatic process: phosphorylation, isomerization, and aldol cleavage. This pathway converts this compound into metabolites that can enter glycolysis.

Bacterial salvage pathway for this compound.

This metabolic route highlights the ability of certain bacteria to utilize what would otherwise be a potentially toxic byproduct of enzymatic reactions. The enzymes responsible for this pathway—a kinase, an isomerase, and an aldolase—are often encoded in a gene cluster.

References

The Natural Occurrence of 5-Deoxy-D-ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribose is a naturally occurring deoxysugar that, unlike its well-known isomer 2-deoxy-D-ribose, does not form the backbone of DNA. Instead, it arises as a metabolic byproduct of radical S-adenosylmethionine (SAM) enzyme activity, a ubiquitous class of enzymes involved in a wide range of biochemical transformations. This technical guide provides an in-depth overview of the natural occurrence of this compound, focusing on its biosynthesis, its presence in natural products, and the metabolic pathways dedicated to its salvage. Detailed experimental protocols for its quantification and diagrams of relevant biochemical pathways are provided to support further research and development in related fields.

Introduction

This compound is a pentose sugar where the hydroxyl group at the 5-position is replaced by a hydrogen atom. While structurally similar to D-ribose, this modification has significant implications for its biochemical role. It is not a primary component of nucleic acids or a central metabolite in mainstream glycolysis or the pentose phosphate pathway. Instead, its natural occurrence is intrinsically linked to the function of radical SAM enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a variety of chemical reactions, and in the process, 5'-deoxyadenosine is released as a byproduct. The subsequent breakdown of 5'-deoxyadenosine gives rise to this compound, making its presence an indicator of radical SAM enzyme activity.

Biosynthesis and Natural Occurrence

The primary route to the natural formation of this compound is through the degradation of 5'-deoxyadenosine, a byproduct of radical SAM enzymes.[1] The process can be summarized as follows:

-

Radical SAM Enzyme Activity: Radical SAM enzymes catalyze a diverse range of reactions, including methylation, isomerization, and sulfur insertion. A common mechanistic feature is the generation of a 5'-deoxyadenosyl radical from SAM.

-

Formation of 5'-Deoxyadenosine: After the radical-mediated reaction, the 5'-deoxyadenosyl moiety abstracts a hydrogen atom, typically from a substrate or a sacrificial reductant, to form 5'-deoxyadenosine.

-

Cleavage of 5'-Deoxyadenosine: 5'-deoxyadenosine is then cleaved by nucleosidases or phosphorylases to release adenine and this compound or this compound-1-phosphate, respectively.

While this compound is a universal metabolite due to the ubiquity of radical SAM enzymes, its intracellular concentrations are generally kept low by efficient salvage pathways.[1] It has also been identified as a component in the biosynthesis of fluorinated natural products in organisms like Streptomyces cattleya.

Quantitative Data

The intracellular concentration of this compound is typically low due to efficient salvage mechanisms. Direct quantification in unsupplemented cells can be challenging.

| Organism | Condition | Intracellular Concentration of this compound | Reference |

| Bacillus thuringiensis | Grown on minimal medium | Below limit of quantitation | [1] |

| Bacillus thuringiensis | Supplemented with this compound | Massively increased | [1] |

Table 1: Intracellular Concentration of this compound in Bacillus thuringiensis.

Metabolic Salvage Pathway

Bacteria have evolved a dedicated salvage pathway to metabolize this compound, preventing its accumulation and converting it into central metabolites. This pathway consists of three key enzymatic steps.[1]

The end products of this pathway, dihydroxyacetone phosphate and acetaldehyde, are common metabolites that can readily enter central carbon metabolism. DHAP can enter glycolysis, while acetaldehyde can be converted to acetyl-CoA.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of this compound in bacterial cells. Optimization may be required for specific sample types and instrumentation.

5.1.1. Materials

-

Bacterial cell culture

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Water, HPLC grade

-

Pyridine, anhydrous

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Internal standard (e.g., uniformly labeled 13C-sorbitol)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

Heating block or oven

-

GC-MS system with a suitable column (e.g., DB-5ms)

5.1.2. Method

-

Cell Harvesting and Metabolite Extraction:

-

Harvest bacterial cells from culture by centrifugation at 4°C.

-

Quench metabolism by resuspending the cell pellet in a cold (-20°C) methanol/water (80:20, v/v) solution.

-

Perform cell lysis by sonication or bead beating on ice.

-

Add cold chloroform to the lysate to achieve a final methanol:water:chloroform ratio of 2:1:2 (v/v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper aqueous/methanolic phase containing polar metabolites, including this compound.

-

-

Sample Derivatization:

-

Evaporate the collected supernatant to dryness using a lyophilizer or vacuum concentrator.

-

Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

-

Incubate at 37°C for 90 minutes with shaking to protect the aldehyde group.

-

Add 30 µL of MSTFA (with 1% TMCS) to the sample.

-

Incubate at 37°C for 30 minutes to silylate the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Oven program: Start at 70°C for 1 min, ramp to 325°C at 15°C/min, hold for 4 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization: 70 eV

-

Scan range: m/z 50-750

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

-

Conclusion

This compound is a naturally occurring sugar of significant biochemical interest due to its origin as a byproduct of radical SAM enzymes. While present at low levels in cells, its metabolism is crucial for preventing the accumulation of a potentially toxic byproduct. The bacterial salvage pathway provides an elegant solution for converting this deoxysugar into valuable central metabolites. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to further explore the roles of this compound in various biological systems and its potential as a biomarker or therapeutic target.

References

An In-depth Technical Guide on 5-Deoxy-D-ribose and its Metabolic Salvage Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of 5-deoxy-D-ribose, a near-universal metabolite, and its recently elucidated role in a unique metabolic salvage pathway. It details the enzymatic cascade responsible for its conversion into central metabolites, offers quantitative data on related enzymes, presents detailed experimental protocols, and discusses the implications for cellular metabolism and drug development.

Introduction

The Landscape of Nucleotide Salvage

The nucleotide salvage pathway is a critical metabolic process for recycling nucleobases and nucleosides that arise from the degradation of DNA and RNA.[1] Rather than synthesizing nucleotides de novo, which is energetically expensive, cells utilize salvage enzymes to reattach these bases to an activated sugar backbone, typically phosphoribosyl pyrophosphate (PRPP), thereby conserving energy and resources.[1] This pathway is fundamental for tissues with limited or absent de novo synthesis capabilities and is a key target in various therapeutic strategies.

The Origin of this compound

This compound is a deoxypentose sugar formed from the degradation of 5′-deoxyadenosine (dAdo).[2] dAdo is not a standard nucleoside but a toxic byproduct generated by the activity of radical S-adenosylmethionine (SAM) enzymes, a large superfamily of proteins involved in a vast array of biochemical transformations.[3][4] If allowed to accumulate, dAdo can inhibit the very radical SAM enzymes that produce it, leading to cellular toxicity. Consequently, cells have evolved mechanisms to detoxify dAdo, primarily by cleaving the glycosidic bond to release adenine and this compound (or its phosphorylated form, this compound-1-phosphate). This process generates the substrate for a specialized salvage pathway.

Critical Distinction: this compound vs. 2-Deoxy-D-ribose

It is crucial to distinguish this compound from its more commonly known isomer, 2-deoxy-D-ribose. The latter is the sugar component of DNA and is a key player in the canonical pyrimidine salvage pathway. 2-deoxy-D-ribose-1-phosphate is generated alongside thymine from the enzymatic action of thymidine phosphorylase (TP) on thymidine. As will be discussed, the metabolic fate and biological activities of these two deoxy-sugars are distinct, with 2-deoxy-D-ribose being heavily implicated in tumor angiogenesis.

The this compound Salvage Pathway

Recent research has defined a specific salvage pathway for this compound in bacteria, which channels this "waste" byproduct back into central metabolism. This pathway consists of a three-enzyme cascade that converts this compound into the glycolytic intermediate dihydroxyacetone phosphate (DHAP) and acetaldehyde. The genes for these enzymes are often found in conserved clusters in bacterial genomes.

The key steps are:

-

Phosphorylation: this compound is first phosphorylated at the C1 position by a specific kinase, 5-deoxyribose disposal kinase (DrdK) , in an ATP-dependent reaction to yield this compound 1-phosphate (dR1P).

-

Isomerization: dR1P is then isomerized to 5-deoxyribulose 1-phosphate (dRu1P) by the enzyme 5-deoxyribose-phosphate isomerase (DrdI) .

-

Aldol Cleavage: Finally, dRu1P undergoes a retro-aldol cleavage reaction catalyzed by 5-deoxyribulose-1-phosphate aldolase (DrdA) . This unique, manganese-dependent class II aldolase cleaves its substrate into dihydroxyacetone phosphate (DHAP) and acetaldehyde .

These end-products are valuable metabolites; DHAP can directly enter glycolysis, while acetaldehyde can be converted to acetyl-CoA for use in the citric acid cycle or other biosynthetic pathways.

Quantitative Data on Pathway Enzymes

While detailed kinetic data for the specific DrdK, DrdI, and DrdA enzymes are not widely available in the literature, data from analogous and related enzymes provide valuable context for understanding their function. The table below summarizes kinetic parameters for key enzymes in related deoxy-sugar metabolic pathways.

| Enzyme | Substrate | Organism | Km (µM) | kcat (s⁻¹) | Reference |

| Thymidine Phosphorylase (TP) | Thymidine | E. coli | 180 | 110 | , |

| 2-Deoxy-D-ribose-1-P | E. coli | 250 | 110 | , | |

| Deoxyribose-phosphate Aldolase (DERA) | 2-Deoxy-D-ribose-5-P | E. coli | 30 | 33 | , |

| Phosphopentomutase | 2-Deoxy-D-ribose-1-P | E. coli | 110 | - | |

| DNA Polymerase γ (dRP lyase activity) | 5'-deoxyribose phosphate | Human | 0.6 | 0.0043 | |

| Note: Data for the specific this compound salvage pathway enzymes (DrdK, DrdI, DrdA) are limited. Values shown are for well-characterized analogous enzymes to provide context. |

Relationship to Cancer and Drug Development

While the this compound pathway's direct role in human disease is still under investigation, the metabolism of the related sugar, 2-deoxy-D-ribose, offers a compelling paradigm for drug development.

Thymidine Phosphorylase and Angiogenesis

Thymidine Phosphorylase (TP) is frequently overexpressed in a wide variety of solid tumors. Its enzymatic activity produces 2-deoxy-D-ribose (via dephosphorylation of its 1-phosphate product), which has been shown to be a potent pro-angiogenic factor. It stimulates the migration and proliferation of endothelial cells, contributing to the formation of new blood vessels that tumors require to grow and metastasize. This makes TP a validated target for anti-cancer therapies, with inhibitors designed to reduce tumor angiogenesis by blocking the production of 2-deoxy-D-ribose.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of deoxy-sugar salvage pathways.

Protocol: Heterologous Expression and Purification of Pathway Enzymes

This protocol describes a general method for producing recombinant enzymes (e.g., DrdK, DrdI, DrdA) in E. coli for biochemical characterization.

-

Cloning: Synthesize the codon-optimized gene for the target enzyme and clone it into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., N-terminal His6-tag or Strep-tag II).

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. Continue to incubate overnight at the lower temperature.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, supplemented with protease inhibitors). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to an appropriate affinity resin column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elution: Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

-

Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Store at -80°C.

Protocol: Aldolase Activity Colorimetric Assay

This protocol is adapted from commercial kits to measure the activity of an aldolase like DrdA, which produces DHAP. The production of DHAP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 10 mM 5-deoxyribulose 1-phosphate (dRu1P) in Assay Buffer.

-

Coupling Enzyme Mix: In Assay Buffer, add 5 units/mL of triosephosphate isomerase and 5 units/mL of glycerol-3-phosphate dehydrogenase.

-

NADH Solution: 5 mM NADH in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a standard curve of DHAP or use an NADH standard curve (0 to 10 nmol/well).

-

Reaction Setup: To each well, add:

-

x µL of purified DrdA enzyme or cell lysate.

-

10 µL NADH Solution.

-

20 µL Coupling Enzyme Mix.

-

Assay Buffer to bring the volume to 80 µL.

-

-

Initiate Reaction: Add 20 µL of the dRu1P substrate to each well to start the reaction. For a sample blank, add 20 µL of Assay Buffer instead of the substrate.

-

-

Measurement: Immediately measure the absorbance at 340 nm (A340) in a kinetic mode at 37°C, recording readings every 1-2 minutes for 30-60 minutes.

-

Calculation:

-

Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the sample blank from the rate of the sample.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to the amount of DHAP produced per minute.

-

Conclusion and Future Directions

The elucidation of the this compound salvage pathway marks a significant advancement in our understanding of cellular metabolism, revealing a dedicated mechanism for recycling a toxic, yet ubiquitous, byproduct of radical SAM enzymes. This pathway highlights the metabolic ingenuity of organisms to conserve carbon and energy from seemingly waste products.

For researchers and drug development professionals, this pathway and its enzymes present new avenues of exploration. Key future directions include:

-

Human Homologs: Investigating whether a functional equivalent of this pathway exists in humans and its role in health and disease.

-

Therapeutic Targeting: Exploring the enzymes of this pathway, particularly in pathogenic bacteria, as potential targets for novel antimicrobial agents. The dependence of certain organisms on this pathway for detoxification could be a therapeutic vulnerability.

-

Metabolic Engineering: Leveraging these enzymes as biocatalysts for the synthesis of valuable chiral chemicals.

By continuing to explore the nuances of deoxy-sugar metabolism, from the well-established role of 2-deoxy-D-ribose in cancer to the newly discovered salvage of this compound, the scientific community can uncover novel biological insights and develop innovative therapeutic strategies.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-Deoxy-D-ribose from D-ribose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Deoxy-D-ribose from D-ribose. The procedure outlined is a multi-step process involving protection, activation, deoxygenation, and deprotection, culminating in the desired product or its acetylated derivative, a key intermediate in the synthesis of various nucleoside analogues used in drug development.[1]

Introduction

This compound is a critical component of several biologically active nucleosides.[1] Its synthesis from the readily available D-ribose is a fundamental process for the development of therapeutic agents, such as the antitumor drug capecitabine.[1][2] The protocols described herein are designed to be practical, high-yielding, and suitable for multi-gram scale preparations.[2] The primary strategy involves the selective deoxygenation of the C5 hydroxyl group of D-ribose.

Overall Synthesis Strategy

The synthesis of this compound from D-ribose can be summarized in the following key stages:

-

Protection: The hydroxyl groups at C2 and C3 of a D-ribose derivative are protected, often as an isopropylidene acetal, to prevent unwanted side reactions.

-

Activation of the 5-Hydroxyl Group: The primary hydroxyl group at the C5 position is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate its removal.

-

Reductive Deoxygenation: The activated C5 position is treated with a reducing agent, typically a hydride reagent, to replace the sulfonyloxy group with a hydrogen atom.

-

Deprotection and Acetylation: The protecting groups are removed via hydrolysis. For certain applications, the final product is acetylated to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Experimental Workflow Diagram

Figure 1: General workflow for the synthesis of this compound and its acetylated derivative from D-ribose.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative multi-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1. Ketalization | D-ribose | Acetone, Methanol, conc. H₂SO₄, SnCl₂·2H₂O | Acetone, Methanol | 40-45 | 20 | 88 |

| 2. Tosylation | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temp. | - | 89 |

| 3. Reduction | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Sodium borohydride (NaBH₄) | Dimethyl sulfoxide | 80-85 | 3 | 89 |

| 4. Hydrolysis | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | 0.04N H₂SO₄ | Water | 80-85 | - | - |

| 5. Acetylation | This compound | Acetic anhydride, Pyridine | Pyridine | Room Temp. | - | - |

| Overall Yield | D-ribose | - | - | - | - | ~56 |

Data compiled from Sairam, P., et al. (2003). Carbohydrate Research, 338(4), 303-306. Another patented method reports an overall yield of 63%.

Detailed Experimental Protocols

The following protocols are based on established literature procedures.

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

-

Suspend D-ribose (1.66 mol) and SnCl₂·2H₂O (1.66 mol) in acetone (5 L) and methanol (1.3 L).

-

Add a catalytic amount of concentrated H₂SO₄ (186 mmol).

-

Heat the mixture at 40–45 °C for 20 hours.

-

Filter the mixture and neutralize the filtrate to a pH of 6–7 with a sodium bicarbonate solution.

-

Filter the resulting solution through a Celite bed and evaporate the acetone and methanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the product.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

-

Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.71 mol) in dichloromethane.

-

Add triethylamine and p-toluenesulfonyl chloride (3.3 mol).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the tosylated product.

Step 3: Preparation of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

-

Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).

-

Add sodium borohydride (3.4 mol) to the solution.

-

Heat the reaction mixture to 80–85 °C for 3 hours.

-

After cooling, work up the reaction with 5% aqueous acetic acid.

-

Distill the product under reduced pressure (bp 65–70 °C, 0.2 mmHg) to yield the deoxygenated intermediate.

Step 4: Hydrolysis to this compound

-

Treat the methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside with a dilute acid, such as 0.04N H₂SO₄.

-

Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting group.

-

Neutralize the reaction mixture and purify the resulting this compound.

Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

-

Dissolve the crude this compound in pyridine.

-

Add acetic anhydride and stir the reaction at room temperature.

-

Upon completion, quench the reaction and extract the product.

-